molecular formula C17H16N2O5S B509116 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide CAS No. 663168-41-0

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B509116
CAS No.: 663168-41-0
M. Wt: 360.4g/mol
InChI Key: FGONZTKJLPWMHI-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzisothiazole ring fused with a sulfonamide group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative to form the benzisothiazole core.

    Sulfonation: The benzisothiazole ring is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Amidation: The sulfonated benzisothiazole is reacted with 2-methoxyphenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONZTKJLPWMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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